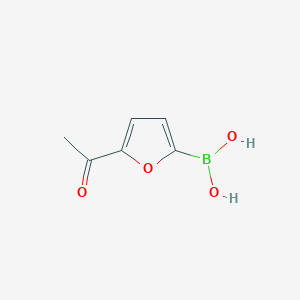

5-Acetylfuran-2-boronic acid

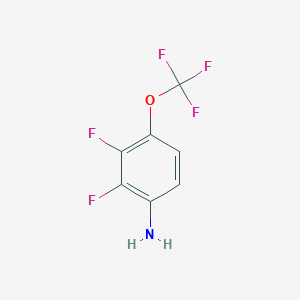

Descripción general

Descripción

Synthesis Analysis

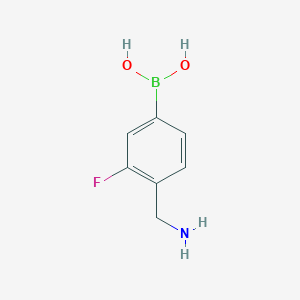

The synthesis of borinic acids, a subclass of organoborane compounds to which 5-Acetylfuran-2-boronic acid belongs, relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular structure of this compound is analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Boronic acids, including this compound, are used in various chemical reactions. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . An ultra-high-performance liquid chromatography electrospray ionization mass spectrometry method was developed for the analysis of a broad range of boronic acids present in industrial samples .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type . These factors influence the final biochar physicochemical characteristics .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

5-Acetylfuran-2-boronic acid, as part of the boronic acid family, contributes significantly to the development of selective fluorescent chemosensors. These chemosensors are essential for detecting biologically active substances, which is crucial in disease prevention, diagnosis, and treatment. Boronic acids form rings with diols, enabling the detection of various substances like carbohydrates, bioactive substances, and ions (Huang et al., 2012).

Biomolecule Interaction Studies

The interaction of boronic acids with cis-diol-containing biomolecules is a significant area of research. This interaction underpins various applications in sensing, separation, drug delivery, and material creation. Affinity capillary electrophoresis has been employed to study these interactions, providing insights into the binding mechanisms and their relation to molecular structures (Lü et al., 2013).

Suzuki-Miyaura Coupling Reactions

This compound plays a role in Suzuki-Miyaura coupling reactions, especially with challenging substrates like polyfluorophenylboronic and 2-heteroaryl boronic acids. These reactions are vital for synthesizing various organic compounds, including pharmaceuticals and materials (Kinzel et al., 2010).

Biomedical Applications

In the biomedical field, boronic acid polymers, including those related to this compound, have shown potential in treating diseases like HIV, obesity, diabetes, and cancer. These polymers are notable for their unique reactivity and responsive nature, and their applications are expanding in various biomedical areas (Cambre & Sumerlin, 2011).

Anomalous Binding with Biomolecules

Studies have shown that boronic acids exhibit an anomalous binding profile with certain biomolecules, like N-acetylneuraminic acid. This binding is particularly relevant to the surfaces of biological membranes and could have significant implications for understanding cell surface interactions (Otsuka et al., 2003).

Sensing Applications

Boronic acids are increasingly used in sensing applications due to their interactions with diols and Lewis bases. These properties enable their use in a variety of detection and sensing applications, including biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 5-Acetylfuran-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key step in many synthetic chemistry processes, enabling the formation of carbon–carbon bonds . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of complex molecules, contributing to the development of new drugs and other chemical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of the SM coupling reaction can be increased by slow, syringe-pump addition of the boronic acid . Additionally, the compatibility of free boronic acid building blocks in multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This suggests that the action, efficacy, and stability of this compound can be optimized under specific reaction conditions .

Safety and Hazards

Direcciones Futuras

Boronic acids, including 5-Acetylfuran-2-boronic acid, are increasingly utilized in diverse areas of research . They are envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The field of biocatalysis, in particular, is expected to play a significant role in this development .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Acetylfuran-2-boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins This property allows boronic acids to participate in various biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. Boronic acids and their derivatives have been shown to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

Boronic acids are known to participate in various metabolic pathways, interacting with enzymes and cofactors

Propiedades

IUPAC Name |

(5-acetylfuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIKSGTUOSWVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296410 | |

| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-77-7 | |

| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

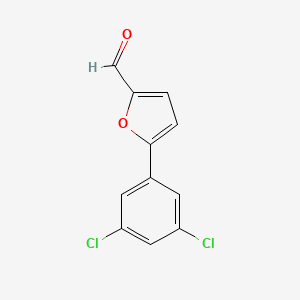

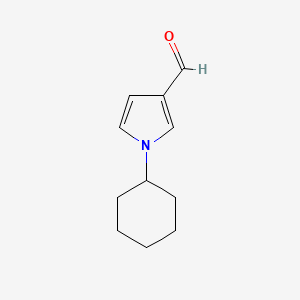

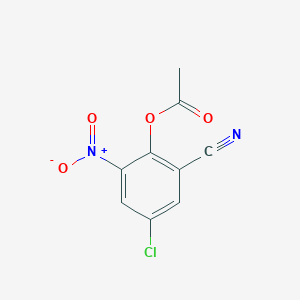

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

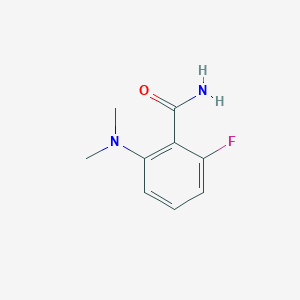

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)